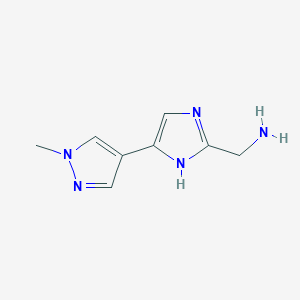![molecular formula C9H11NOS B11910620 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is an organic compound belonging to the thienopyridine family This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring, with a methyl group at the 4-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the thienopyridine core. For instance, a precursor like 2-aminothiophene can undergo cyclization with an appropriate aldehyde under acidic conditions to form the thienopyridine ring system. The introduction of the methyl group at the 4-position can be achieved through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formylation of the 5-position, which can be accomplished using Vilsmeier-Haack reaction conditions, employing DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylic acid.
Reduction: 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-methanol.
Substitution: 4-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde.
Scientific Research Applications
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thienopyridine derivatives.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The thienopyridine core can also engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde can be compared with other thienopyridine derivatives, such as:
4-Methylthieno[3,2-c]pyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde: Lacks the methyl group at the 4-position.
4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-methanol: The aldehyde group is reduced to a primary alcohol.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-8-3-5-12-9(8)2-4-10(7)6-11/h3,5-7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMUWXUZFZXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
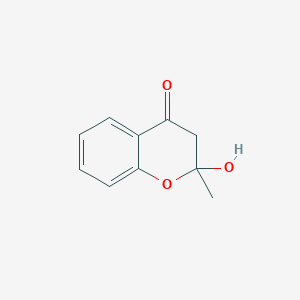
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

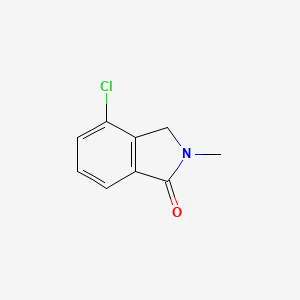
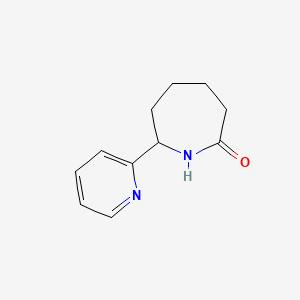

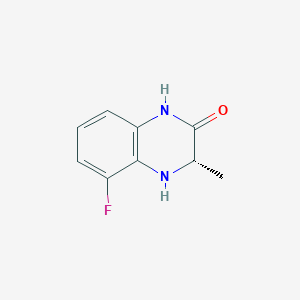
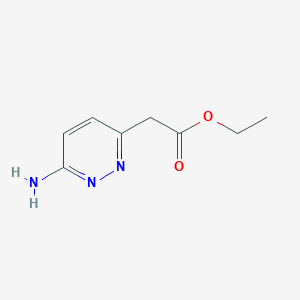
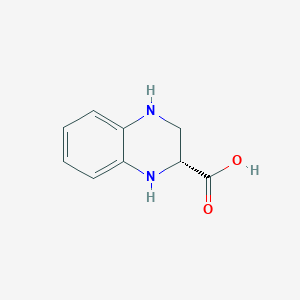
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
